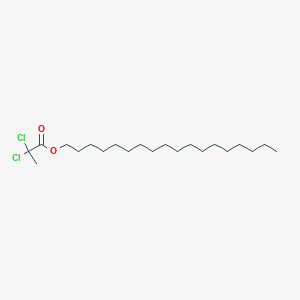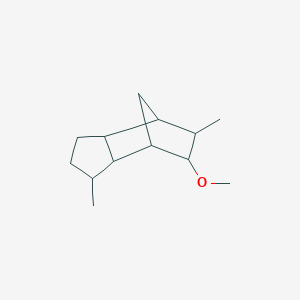
Tetratriacontan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriacontan-17-one: is a long-chain aliphatic ketone with the molecular formula C34H68O . It is a member of the alkane family, specifically a ketone derivative of tetratriacontane. This compound is characterized by its long carbon chain and a single ketone functional group located at the 17th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetratriacontan-17-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of tetratriacontane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires a solvent like dichloromethane (CH2Cl2) and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of tetratriacontane using metal catalysts such as platinum or palladium. This process is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetratriacontan-17-one can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in this compound can be reduced to form the corresponding alcohol, tetratriacontan-17-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), dichloromethane (CH2Cl2), room temperature.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol (EtOH), room temperature.
Substitution: Amines, hydrazines, acidic or basic conditions, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetratriacontan-17-ol.
Substitution: Amino derivatives, hydrazones.
Scientific Research Applications
Chemistry: Tetratriacontan-17-one is used as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for the analysis of long-chain hydrocarbons. It serves as an internal standard for the quantification of similar compounds in complex mixtures.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function. Its long carbon chain makes it a model compound for investigating the properties of lipid bilayers.
Medicine: Although not widely used in medicine, this compound is explored for its potential applications in drug delivery systems. Its hydrophobic nature allows it to interact with lipid-based drug carriers, enhancing the solubility and stability of hydrophobic drugs.
Industry: In the industrial sector, this compound is utilized as a lubricant additive and a component in the formulation of high-performance greases and waxes. Its long carbon chain provides excellent lubrication properties and thermal stability.
Mechanism of Action
The mechanism of action of tetratriacontan-17-one is primarily related to its hydrophobic nature and long carbon chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group may also participate in hydrogen bonding and other interactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Tetratriacontane: A straight-chain alkane with the formula C34H70, lacking the ketone functional group.
Tetratriacontan-1-ol: An alcohol derivative with the hydroxyl group at the terminal carbon atom.
Hexatriacontan-17-one: A similar ketone with a longer carbon chain (C36H72O).
Uniqueness: Tetratriacontan-17-one is unique due to its specific ketone functional group located at the 17th carbon atom, which imparts distinct chemical reactivity and physical properties compared to its analogs. This functional group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
88361-05-1 |
|---|---|
Molecular Formula |
C34H68O |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
tetratriacontan-17-one |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34(35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
JZQPXPXVWRHCMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


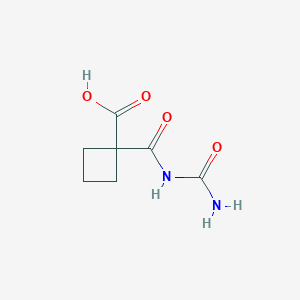
![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)
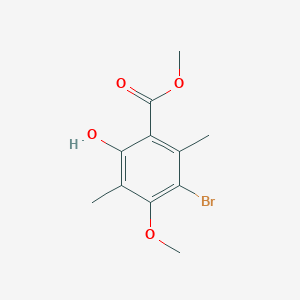
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
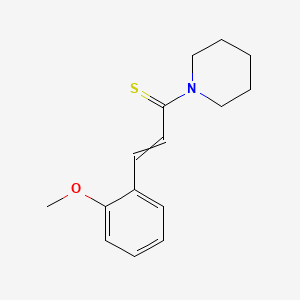
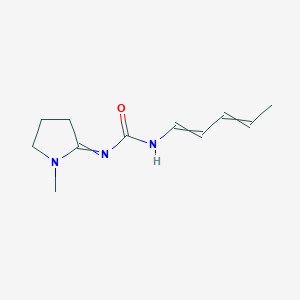
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
